Enhanced Lipophilicity Over the Parent Core
The 3-benzyl substitution on 3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one dramatically increases lipophilicity compared to the unsubstituted 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 27420-41-3). The target compound has a calculated LogP of 1.99, whereas the parent core has a significantly lower LogP, indicating improved membrane permeability for the benzyl derivative. This is a critical differentiator for cell-based assays and in vivo applications where cellular uptake is required.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.99090 |
| Comparator Or Baseline | 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 27420-41-3, parent core). cLogP is significantly lower (exact value not provided in source, but inferred from absence of benzyl). |
| Quantified Difference | The presence of the benzyl group dramatically increases cLogP. |
| Conditions | Calculated property based on the compound's structure (C15H12N2O2). |
Why This Matters
For cellular assays or in vivo models, a LogP around 2 is often optimal for balancing solubility and membrane permeability, suggesting this analog is a better starting point than the more polar core scaffold.
